molecular formula C22H18N4O5 B2461598 N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941955-90-4

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No.: B2461598
CAS No.: 941955-90-4
M. Wt: 418.409
InChI Key: IBOPOIDXUHNMGM-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a useful research compound. Its molecular formula is C22H18N4O5 and its molecular weight is 418.409. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-29-16-5-2-14(3-6-16)17-11-18-22(28)25(8-9-26(18)24-17)12-21(27)23-15-4-7-19-20(10-15)31-13-30-19/h2-10,17-18,24H,11-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQZVIGJFRZDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C21H19N3O5C_{21}H_{19}N_{3}O_{5} with a molecular weight of approximately 393.39 g/mol. The compound features a complex structure that includes a benzodioxole moiety and a pyrazolo[1,5-a]pyrazine core.

PropertyValue
Molecular FormulaC21H19N3O5
Molecular Weight393.39 g/mol
LogP4.9765
Polar Surface Area48.914 Ų

Anticancer Properties

Research indicates that compounds containing pyrazolo[1,5-a]pyrazine structures exhibit significant anticancer activity. For instance, related pyrazolo compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Case Study: In Vitro Anticancer Activity

A study investigated the anticancer effects of similar pyrazolo derivatives against several cancer cell lines. The results demonstrated that these compounds could induce apoptosis and inhibit cell migration in breast cancer cells at micromolar concentrations .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been documented for their effectiveness against various bacterial strains and fungi .

Case Study: Antimicrobial Screening

In a comparative study assessing the antimicrobial activity of various pyrazole derivatives, one compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have shown to inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress.

Scientific Research Applications

Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. Compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cells through multiple mechanisms including the inhibition of specific kinases involved in cell proliferation and survival pathways .

Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have been tested for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results from disc diffusion assays indicate that modifications in the pyrazolo[1,5-a]pyrazine structure can enhance antibacterial activity .

Anti-inflammatory Properties
this compound may also possess anti-inflammatory effects. Studies on related compounds have shown inhibition of pro-inflammatory cytokines and reduction of inflammation in animal models, suggesting potential therapeutic uses in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including cyclization processes that form the pyrazolo[1,5-a]pyrazine framework. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of pyrazolo[1,5-a]pyrazine derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, derivatives similar to this compound were tested against clinical isolates of bacteria. The study found that some compounds showed promising results with zones of inhibition comparable to conventional antibiotics.

Q & A

Q. What are the common synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide?

The compound is typically synthesized via condensation reactions involving α-chloroacetamide intermediates. A key step includes reacting substituted pyrazolo-pyrazinone cores with benzodioxolyl acetamide derivatives under basic conditions (e.g., triethylamine) in solvents like dichloromethane or dimethylformamide . For example, coupling 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine with N-(benzodioxol-5-yl)chloroacetamide in the presence of a base yields the target compound. Reaction optimization may involve temperature control (0–25°C) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and analytical methods are employed to characterize this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra confirm substituent positions and purity by comparing chemical shifts with predicted values (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages are matched with theoretical values (±0.3% tolerance) .
  • X-ray Crystallography: Single-crystal analysis resolves stereochemistry and validates bond lengths/angles (e.g., pyrazole ring planarity) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays measure IC₅₀ values, with ascorbic acid as a positive control .
  • Antimicrobial Screening: Broth microdilution tests against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess viability reduction at 24–72 hours .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and purity of this compound?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while dichloromethane minimizes byproduct formation .
  • Catalytic Additives: Use of molecular sieves or Lewis acids (e.g., ZnCl₂) can improve coupling efficiency .
  • Computational Modeling: Reaction path searches via density functional theory (DFT) identify transition states and energetically favorable conditions .

Q. How can structural ambiguities in derivatives be resolved using X-ray crystallography?

  • Crystallization: Slow evaporation from ethanol/dichloromethane mixtures produces diffraction-quality crystals .
  • Data Collection: High-resolution datasets (≤0.8 Å) at low temperatures (e.g., 173 K) reduce thermal motion artifacts .
  • Refinement: Software like SHELXL refines occupancy ratios for disordered substituents (e.g., methoxy groups) .

Q. What strategies address discrepancies in biological activity data across studies?

  • Standardized Assays: Adopt OECD guidelines for reproducibility (e.g., fixed DPPH concentrations, uniform cell lines) .
  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing groups on pyrazole rings) to isolate bioactivity drivers .
  • Meta-Analysis: Pool data from PubChem and independent studies to identify outliers caused by impurities or assay variability .

Q. What computational approaches assist in reaction design for novel derivatives?

  • Quantum Chemical Calculations: Transition state searches using Gaussian or ORCA predict regioselectivity in cyclization steps .
  • Machine Learning (ML): Train models on reaction databases (e.g., Reaxys) to recommend optimal solvents/temperatures for new analogs .
  • Docking Studies: AutoDock Vina screens derivatives against target proteins (e.g., COX-2) to prioritize synthesis .

Q. How can researchers design derivatives to enhance pharmacological properties?

  • Bioisosteric Replacement: Substitute the benzodioxolyl group with indole or thiophene moieties to improve metabolic stability .
  • Prodrug Strategies: Introduce ester linkages at the acetamide group for controlled release .
  • Hybridization: Merge pyrazolo-pyrazinone cores with known pharmacophores (e.g., triazoles) to target multi-drug-resistant pathogens .

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